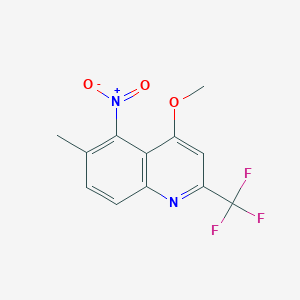

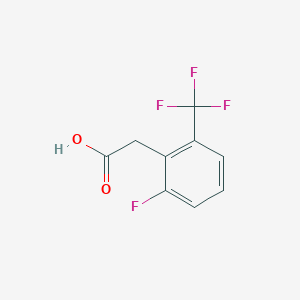

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, involves various chemical strategies. A notable method includes the reaction of nitro- and dichloroquinolines with dimethylamine, leading to the formation of aminodehalogenation products. This process is crucial for introducing different substituents onto the quinoline nucleus (Dyablo et al., 2015). Another approach for the synthesis of related quinoline derivatives includes the oxidative dimerization of quinolinic nitroxides, demonstrating the versatility in synthesizing complex quinoline structures (Carloni et al., 1993).

Molecular Structure Analysis

The molecular structure and protonation trends of quinoline derivatives, such as those with methoxy substitutions, have been studied using X-ray measurements, NMR spectra, and theoretical calculations. These studies reveal insights into the electronic structure and behavior of quinoline molecules in different states, highlighting the importance of substituents like the methoxy group in determining the molecule's basicity and reactivity (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, the nitration of quinoline compounds and their subsequent reactions have been extensively studied, revealing pathways to further functionalize the quinoline core and modify its electronic and physical properties (Moodie et al., 1971).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of 6-methoxy-8nitro-5(1H)-quinolone demonstrated the impact of nitro and methoxy substituents on the compound's crystal packing and hydrogen bonding patterns (Sax et al., 1969).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with other molecules, are central to their utility in synthetic chemistry and potential applications. Studies on the reactivity of nitro- and methoxy-substituted quinolines provide insights into their potential as intermediates in organic synthesis and material science applications (Helissey et al., 1987).

Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry and Spectroscopy

- This compound has been studied for its structural and electronic properties . The research involved the use of Density Functional Theory (DFT) calculations to investigate these properties .

- The methods of application involved computational chemistry techniques, specifically DFT/B3LYP and DFT/PBE1PBE with a LANL2DZ basis set .

- The results of this study provided insights into the electrostatic potential, contour plots of HOMO, LUMO, and ESP for the compound .

-

Synthesis of Quinazoline Derivatives

- Quinazolines, which “4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline” is a derivative of, have been synthesized using metal-catalyzed reactions .

- The methods of application involved the use of transition-metal catalysts for the synthesis and functionalization of nitrogen-containing heterocyclic frameworks .

- The results of these synthetic methods have potential applications in medicinal chemistry and material sciences .

-

Corrosion Inhibition

-

Optical Applications

- The organic aromatic compound 4-methoxy-2-nitroaniline, which shares some structural similarities with the compound , has been used for optical applications .

- The compound was grown as a single crystal by the slow evaporation method, and its properties were analyzed using various techniques, including X-ray diffraction, Fourier transform infrared (FTIR) and FT-Raman spectral analyses, UV–Vis-NIR studies, and photoluminescence analysis .

- The results revealed that the high-intensity emission peak was observed around 599 nm, suggesting potential applications in photonics .

-

Suzuki–Miyaura Coupling

- The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- The reaction involves the use of organoboron reagents, which could potentially include “4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline” or its derivatives .

- The results of this reaction have broad applications in various fields, including the synthesis of complex organic molecules .

-

Materials Science

-

Molluscicidal Agent

- The compound 4-methoxy-2-nitroaniline, which shares some structural similarities with the compound , has been shown to act as a molluscicidal agent .

- This application involves using the compound to control the population of mollusks, which can be harmful to certain environments or agricultural practices .

-

Hemolytic Anemia Studies

-

Synthesis of Dyes and Pigments

-

Medicinal Chemistry and Drug Discovery

- Quinazolines, which “4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline” is a derivative of, have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals .

- Nitrogen heterocycles may have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Eigenschaften

IUPAC Name |

4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZITCZYZVYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379483 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

CAS RN |

175203-62-0 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)